

An In-depth Technical Guide on the Tautomerism of 5-Iodo-2-Pyridinol

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Compound of Interest

Compound Name: 2-Hydroxy-5-iodopyridine

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Introduction

The tautomeric equilibrium between the pyridinol (enol) and pyridone (keto) forms of substituted pyridines is a subject of significant interest in medicinal chemistry and drug development. This equilibrium can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. 5-Iodo-2-pyridinol, a halogenated derivative, presents a compelling case study in tautomerism, where the interplay of electronic effects of the iodine substituent and the inherent stability of the aromatic pyridinol versus the amidic pyridone structure dictates the position of the equilibrium. This technical guide provides a comprehensive overview of the tautomerism of 5-iodo-2-pyridinol, consolidating available data and outlining key experimental protocols for its characterization.

The Tautomeric Equilibrium

5-Iodo-2-pyridinol exists in a dynamic equilibrium between two tautomeric forms: the aromatic 5-iodo-2-pyridinol (enol form) and the non-aromatic 5-iodo-2(1H)-pyridone (keto form). The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring.^[1]



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